

Synthesis and Characterization of Ropinirole N-Oxide: A Technical Guide

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Compound of Interest

Compound Name: Ropinirole N-Oxide

CAS No.: 1076199-41-1

Cat. No.: B563590

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Abstract

Ropinirole N-Oxide (CAS 1076199-41-1) is a critical oxidative metabolite and process-related impurity of the dopamine agonist Ropinirole.[1][2][3][4] Its rigorous characterization is mandated by ICH Q3A/Q3B guidelines for impurity profiling in pharmaceutical development. This guide provides an authoritative protocol for the laboratory-scale synthesis, purification, and structural elucidation of **Ropinirole N-Oxide**, designed to serve as a primary reference standard for analytical method validation.

Introduction & Regulatory Context

Ropinirole, a non-ergoline dopamine agonist, is widely prescribed for Parkinson's disease and Restless Legs Syndrome (RLS). During the manufacturing process and oxidative stress stability testing, the tertiary amine moiety of the dipropylamino chain is susceptible to oxidation, yielding **Ropinirole N-Oxide**.

- Chemical Name: 4-[2-(Dipropyl-oxido-amino)ethyl]-1,3-dihydro-2H-indol-2-one
- Molecular Formula: $C_{16}H_{24}N_2O_2$ [2][5]
- Molecular Weight: 276.37 g/mol [5]

- Regulatory Status: Under ICH Q3A(R2) and Q3B(R2), impurities exceeding the identification threshold (typically 0.10%) must be structurally characterized and toxicologically qualified. **Ropinirole N-Oxide** is a known pharmacopeial impurity (USP Related Compound C) and must be resolved from the API in release testing.

Synthetic Strategy

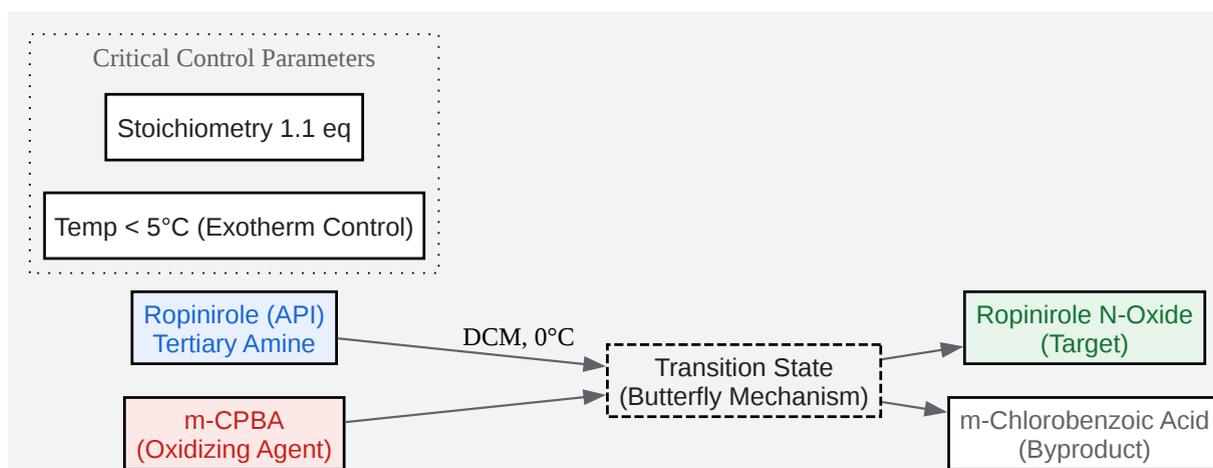
Retrosynthetic Analysis

The most direct route to the N-oxide is the direct oxidation of the parent tertiary amine (Ropinirole) using a peroxyacid. While Hydrogen Peroxide (

) is an option, m-Chloroperbenzoic acid (m-CPBA) is the preferred reagent for laboratory-scale synthesis of reference standards due to its solubility in organic solvents (DCM), rapid kinetics, and high conversion rates at controlled temperatures.

Reaction Mechanism

The reaction proceeds via a concerted "Butterfly Mechanism," where the electrophilic oxygen of the peracid attacks the nucleophilic lone pair of the tertiary nitrogen.



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Figure 1: Oxidative pathway for the conversion of Ropinirole to its N-Oxide derivative.

Experimental Protocol

Materials & Reagents

- Substrate: Ropinirole Free Base (Purity >99%). Note: If starting with HCl salt, perform a free-base extraction first.
- Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max.
- Solvent: Dichloromethane (DCM), anhydrous.
- Quench: Sodium Bisulfite (saturated aq. solution).
- Wash: Sodium Bicarbonate (saturated aq. solution).

Step-by-Step Synthesis

- Preparation: Dissolve Ropinirole free base (1.0 eq, e.g., 1.0 g) in anhydrous DCM (10 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Rationale: Cooling suppresses side reactions and controls the exotherm.
- Addition: Dissolve m-CPBA (1.1 eq) in DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC or HPLC (Target: Disappearance of Ropinirole peak).
- Quenching: Add saturated sodium bisulfite solution (5 mL) to quench excess peroxide. Stir vigorously for 10 minutes.
- Work-up (Critical Step):
 - N-oxides are highly polar and water-soluble. Do not discard the aqueous layer without checking.
 - Wash the organic layer with saturated (3 x 10 mL) to remove the m-chlorobenzoic acid byproduct.

- Self-Validating Check: The m-chlorobenzoic acid is acidic; the bicarbonate wash converts it to a water-soluble salt, moving it to the aqueous phase.
- Dry the organic layer over

, filter, and concentrate in vacuo at 40°C.
- Warning: Avoid high heat during concentration to prevent Cope elimination (thermal degradation of N-oxides).

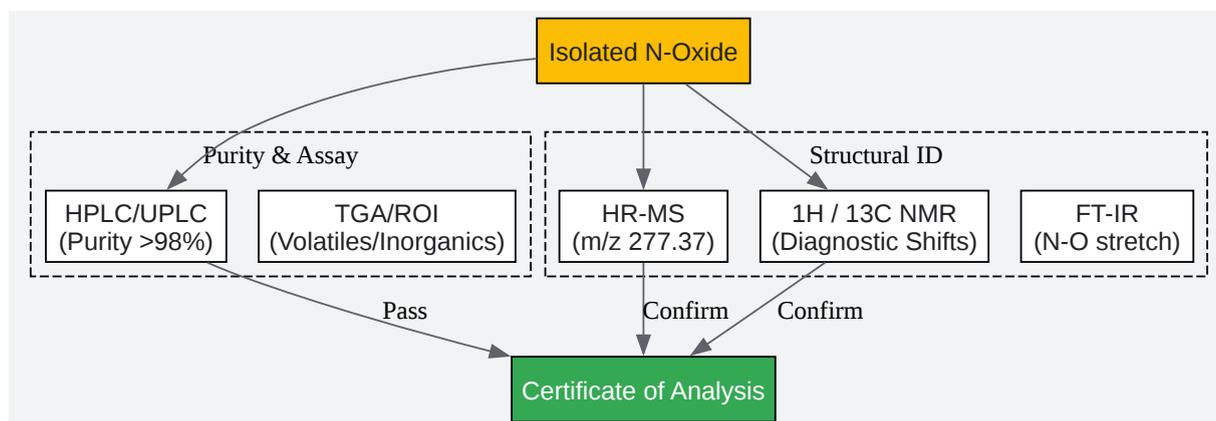
Purification

The crude residue is typically an off-white solid or viscous oil.

- Method: Flash Column Chromatography.
- Stationary Phase: Silica Gel (neutralized).
- Mobile Phase: DCM:Methanol (95:5 to 90:10 gradient). N-oxides are significantly more polar than the parent amine and will elute later.

Characterization & Structural Elucidation Analytical Workflow

To certify the material as a Reference Standard, the following orthogonal data set is required.



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Figure 2: Analytical workflow for the certification of **Ropinirole N-Oxide**.

High-Performance Liquid Chromatography (HPLC)

N-Oxide elutes after Ropinirole in many reverse-phase systems due to specific interactions, but can elute before in others depending on pH.

- Column: C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 μ m).
- Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (Gradient).
- Relative Retention Time (RRT): ~1.31 (approximate, relative to Ropinirole).

Mass Spectrometry (HR-MS)

- Ionization: ESI+ (Electrospray Ionization, Positive Mode).
- Parent Ion: The N-oxide adds one oxygen atom (+16 Da) to the parent molecule.
 - Ropinirole
 - **Ropinirole N-Oxide**

- Fragmentation: Loss of oxygen (M-16) is a common fragmentation pathway in source, regenerating the Ropinirole mass.

Nuclear Magnetic Resonance (NMR)

The most definitive proof of N-oxidation is the chemical shift change of the protons adjacent to the nitrogen (

-protons). The positive charge on the nitrogen and the electronegative oxygen cause a significant downfield shift (deshielding).[6]

Table 1: Diagnostic ¹H NMR Shifts (DMSO-d₆)

| Position | Proton Type | Ropinirole (ppm) | Ropinirole N-Oxide (ppm) | Shift () |
|---|---------------------|------------------|--------------------------|------------|
| N-CH ₂ -CH ₂ -CH ₃ | -Methylene (Propyl) | ~2.4 - 2.5 | ~3.0 - 3.2 | +0.6 - 0.7 |
| Ar-CH ₂ -CH ₂ -N | -Methylene (Ethyl) | ~2.6 - 2.7 | ~3.3 - 3.5 | +0.7 - 0.8 |
| Indole NH | Amide Proton | ~10.3 | ~10.4 | Minimal |

Note: The

-protons typically broaden significantly in the N-oxide spectrum.

Stability and Handling

- Hygroscopicity: N-oxides are frequently hygroscopic. Store in a desiccator.
- Thermal Stability: Susceptible to Cope elimination at elevated temperatures (>100°C). Do not dry in a high-temperature oven; use a vacuum oven at 40°C.
- Storage: -20°C, protected from light.

References

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